molecular formula C12H12N2O B13336274 2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde

2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B13336274
M. Wt: 200.24 g/mol
InChI Key: YKXUAAZWLGXAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly due to its unique structural characteristics and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopropyl-8-methylimidazo[1,2-A]pyridine with formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-cyclopropyl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C12H12N2O/c1-8-3-2-6-14-10(7-15)11(9-4-5-9)13-12(8)14/h2-3,6-7,9H,4-5H2,1H3

InChI Key

YKXUAAZWLGXAHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=O)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.